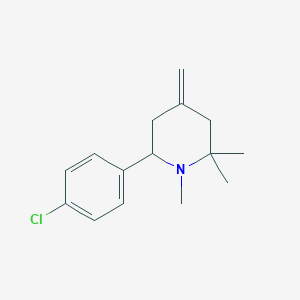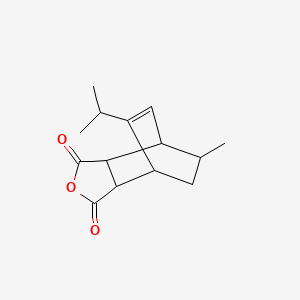
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.291 g/mol . It is known for its unique bicyclic structure, which includes an anhydride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Esters, amides, or thioesters.
Applications De Recherche Scientifique
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride involves its interaction with specific molecular targets. The anhydride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. These modifications can alter the function of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: A structurally similar compound with different substituents.
Cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: Another bicyclic anhydride with distinct reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with a different ring system.
Uniqueness
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
73728-72-0 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
10-methyl-8-propan-2-yl-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H18O3/c1-6(2)8-5-9-7(3)4-10(8)12-11(9)13(15)17-14(12)16/h5-7,9-12H,4H2,1-3H3 |
Clé InChI |
OITCDHHARKRUDP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3C(C1C=C2C(C)C)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


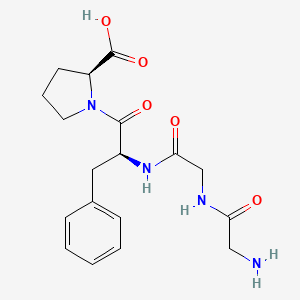
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
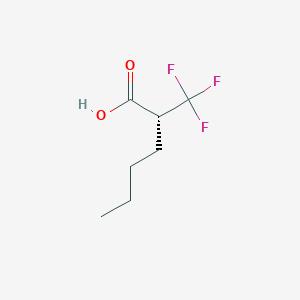
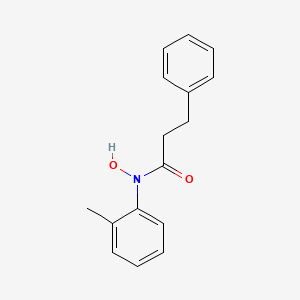

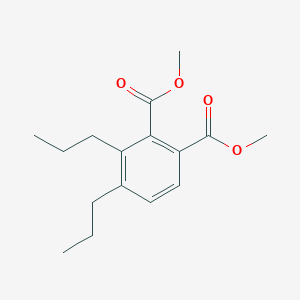

![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)



